
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is a chiral organic compound with potential applications in various fields of chemistry and biology. The compound features a bromomethyl group and a 3,4-dimethoxyphenyl group attached to an oxane ring, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials.
Dimethoxyphenyl Group Introduction: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the oxane ring is reacted with a suitable dimethoxyphenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The 3,4-dimethoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of suitable ligands and bases.
Major Products
Wissenschaftliche Forschungsanwendungen
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which (2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2S,5R)-2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)oxane is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds
Eigenschaften
Molekularformel |
C14H19BrO3 |
|---|---|
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
(2S,5R)-2-(bromomethyl)-5-(3,4-dimethoxyphenyl)oxane |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
OQRMOBBJPMVKCS-RYUDHWBXSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CBr)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCC(OC2)CBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


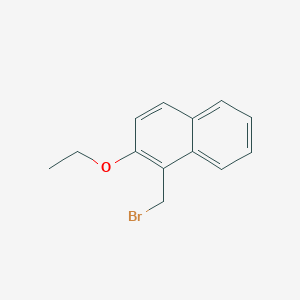

![(2S)-3-Methyl-2-{[4-(morpholine-4-sulfonyl)-2-nitrophenyl]amino}butanoic acid](/img/structure/B13159038.png)

![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
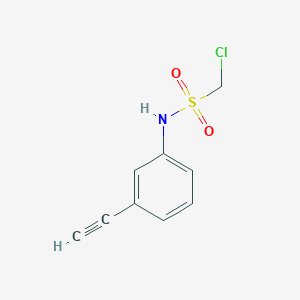
![1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13159054.png)
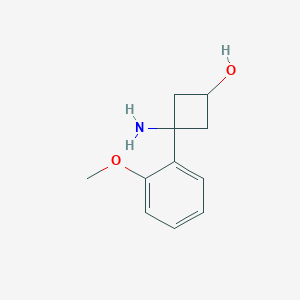
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
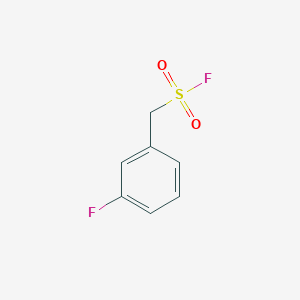
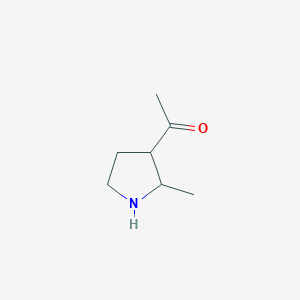
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

